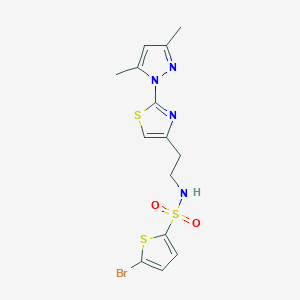![molecular formula C17H15N5O2S2 B2829978 8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione CAS No. 306732-97-8](/img/structure/B2829978.png)
8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a purine derivative, which is a type of nitrogen-containing heterocyclic compound. Purines are found in many biological molecules, such as DNA, RNA, and ATP . The benzothiazolylsulfanyl and but-2-enyl groups attached to the purine ring suggest that this compound might have unique properties or reactivities compared to simple purine derivatives.
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature the purine ring system, with the benzothiazolylsulfanyl and but-2-enyl groups attached at specific positions. The exact three-dimensional structure would depend on the precise connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, and boiling point would be influenced by factors like the size and shape of the molecule, the functional groups present, and the overall polarity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Novel Compounds
- Novel heterocyclic ligands with benzothiazole components have been synthesized and characterized, showing varied antibacterial activities against clinically isolated bacteria strains. These compounds exhibit potential as antibacterial agents due to their selective activities and modes of action [Ekennia et al., 2018].
Antiproliferative Activity against Human Cancer Cell Lines
- Benzothiazole derivatives have been evaluated for their antiproliferative effects on various human cancer cell lines, demonstrating the potential for cancer therapy. The presence of certain functional groups on the thiazolidinone moiety significantly influences the antiproliferative activity, highlighting the importance of structural modifications in drug development [Chandrappa et al., 2008].
Anti-Helicobacter pylori Agents
- Research into benzothiazole derivatives as anti-Helicobacter pylori agents has led to the identification of compounds with potent activity against this gastric pathogen. These findings support the potential use of benzothiazole derivatives in treating H. pylori infections, including those resistant to conventional treatments [Carcanague et al., 2002].
Corrosion Inhibition for Carbon Steel
- Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect on steel in acidic environments. The study provides insights into the mechanisms of corrosion inhibition and the potential application of these compounds in protecting metal surfaces [Hu et al., 2016].
Anti-Diabetic Evaluation
- Benzothiazole substituted oxadiazole derivatives have been synthesized and evaluated for their anti-diabetic activity. The study highlights the potential of these compounds in developing new treatments for diabetes through inhibition of glucose uptake and alpha-amylase enzyme activities [Vijayan et al., 2021].
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(1,3-benzothiazol-2-ylsulfanyl)-7-[(E)-but-2-enyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-3-4-9-22-12-13(21(2)15(24)20-14(12)23)19-16(22)26-17-18-10-7-5-6-8-11(10)25-17/h3-8H,9H2,1-2H3,(H,20,23,24)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCRLRGYDDFLLH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-(4,5-dichloro-1H-imidazol-1-yl)anilino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2829903.png)
![1-(3-chloro-4-methylphenyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2829904.png)
![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2829906.png)
![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2829907.png)
![Methyl 2-[4-(2,2-dimethyl-3-oxoazetidin-1-yl)phenoxy]benzoate](/img/structure/B2829911.png)
![2-[(2-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2829912.png)
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2829913.png)
![N-(2,3-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2829915.png)
![N-(2,4-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2829916.png)
